molecular formula C9H16ClN3O2 B1381061 (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride CAS No. 1798767-40-4

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride

Cat. No.: B1381061
CAS No.: 1798767-40-4
M. Wt: 233.69 g/mol
InChI Key: WJLVVBVHCYNQQD-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the oxadiazole ring or the oxan-4-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and physical properties This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVVBVHCYNQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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